3'-p-O-Benzyl Paclitaxel-d5
Description
Significance of Paclitaxel (B517696) in Chemical Biology and Preclinical Oncology Research
Paclitaxel is a cornerstone of chemotherapy, used in the treatment of various cancers including ovarian, breast, and non-small cell lung cancers. nih.govwikipedia.orgaacrjournals.orgsci-hub.semdpi.com Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division. wikipedia.org Unlike other agents that inhibit microtubule assembly, Paclitaxel stabilizes the microtubule polymer, preventing its disassembly. wikipedia.org This action arrests the cell cycle, primarily in the G2/M phase, and ultimately leads to apoptotic cell death. mdpi.comwikipedia.org
In chemical biology and preclinical oncology research, Paclitaxel serves as a vital tool and a lead compound. nih.govaacrjournals.org Its interaction with tubulin is a key area of study to understand the fundamental processes of cell division. mdpi.com Preclinical studies in various tumor models, including pediatric solid tumors and intrahepatic cholangiocarcinoma, continue to explore its efficacy and mechanisms of resistance. aacrjournals.orgfrontiersin.orgresearchgate.net The development of nanoparticle albumin-bound Paclitaxel (nab-paclitaxel) was a significant step to improve its delivery and reduce side effects associated with the solvents used in its original formulation. aacrjournals.orgnih.gov The continuous investigation of Paclitaxel and its derivatives in preclinical models is crucial for optimizing cancer chemotherapy and overcoming challenges like multidrug resistance. frontiersin.orgnih.gov
Rationale for Chemical Modifications in Paclitaxel Research
The complex structure of Paclitaxel offers multiple sites for chemical modification. mdpi.com These modifications are pursued for several key reasons, including the investigation of how structure affects function, the improvement of the drug's physical and chemical properties, and the simplification of its synthesis. nih.govmdpi.com
Structure-activity relationship (SAR) studies are fundamental to understanding which parts of the Paclitaxel molecule are essential for its anticancer activity. nih.govbenthamscience.com Research has shown that the C13 side chain, the oxetane (B1205548) ring, and the C2 benzoyl group are critical for its function. mdpi.com By synthesizing a wide array of analogues with modifications at positions such as C2, C4, C7, and C10, researchers can probe the molecule's interaction with its binding site on β-tubulin. mdpi.commdpi.comvt.eduacs.org
For instance, some studies have focused on creating analogues with altered conformations to understand the molecule's shape when it is biologically active. vt.eduvt.edu Other modifications aim to overcome clinical challenges. A notable example is the synthesis of a Paclitaxel analogue with a succinate (B1194679) group at the C10 position, which showed a reduced interaction with P-glycoprotein (Pgp), a protein associated with multidrug resistance, and consequently, enhanced permeation across the blood-brain barrier in preclinical models. nih.govresearchgate.netacs.org These SAR studies provide invaluable information for the rational design of second-generation taxanes with potentially improved efficacy or a better therapeutic profile. nih.govvt.edu
The total chemical synthesis of Paclitaxel is exceedingly complex and not commercially viable for large-scale production due to the molecule's intricate structure. sci-hub.sempg.de Therefore, much research has focused on semi-synthetic methods, which typically start from more abundant, naturally occurring precursors like 10-deacetylbaccatin III (10-DAB) or Baccatin (B15129273) III, which are extracted from the needles and twigs of yew trees. mdpi.comnih.gov These methods involve chemically attaching the crucial C-13 side chain to the taxane (B156437) core. mdpi.com
Further research into the biosynthesis of Paclitaxel within the yew tree and associated endophytic fungi aims to harness biological processes for its production. mdpi.commpg.de Understanding the enzymatic pathway that constructs the molecule opens the door to using synthetic biology techniques. mdpi.comsci-hub.sempg.de By identifying the genes and enzymes involved, scientists hope to transfer the entire biosynthetic pathway into microbial hosts like bacteria or yeast, or into faster-growing plants, to create a sustainable and scalable source of Paclitaxel. sci-hub.sempg.de
Utility of Stable Isotope Labeling in Chemical and Biological Research
Stable isotope labeling is a powerful technique where an atom in a molecule is replaced by one of its non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). symeres.comnih.gov This subtle change in mass does not significantly alter the chemical properties of the molecule but allows it to be distinguished and traced in biological and chemical systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comnih.gov
Deuterium labeling is an indispensable tool for elucidating reaction mechanisms. chem-station.com The replacement of a hydrogen atom with a deuterium atom can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). chem-station.com By observing the KIE, researchers can infer whether a specific carbon-hydrogen bond is broken in the rate-determining step of a reaction. researchgate.net This information is critical for understanding both chemical syntheses and enzyme-catalyzed reactions in metabolic pathways. symeres.com
In analytical chemistry and pharmacology, deuterium-labeled compounds like 3'-p-O-Benzyl Paclitaxel-d5 serve a critical function as internal standards for quantitative analysis. nih.govacs.orgspectroinlets.com In techniques such as liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated analogue is added to a biological sample (e.g., plasma or tissue). acs.org Because the labeled and unlabeled compounds behave almost identically during sample preparation and chromatographic separation, any sample loss affects both equally. nih.gov The mass spectrometer can differentiate between the two based on their mass difference, allowing for highly accurate and precise quantification of the unlabeled drug or metabolite in the sample. nih.govacs.orgacs.org This methodology is the gold standard for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion (ADME) of drugs. symeres.comacs.org
The compound this compound is specifically a deuterated and protected version of a Paclitaxel metabolite, 3'-p-Hydroxy Paclitaxel. pharmaffiliates.com Its use as an internal standard is vital for accurately measuring the levels of this metabolite in preclinical research, providing key insights into how Paclitaxel is processed in the body.
Research Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | pharmaffiliates.com |
| Molecular Formula | C₅₄H₅₂D₅NO₁₅ | clearsynth.com |
| Molecular Weight | 965.1 g/mol | clearsynth.com |
| Category | Stable Isotope; Protected Metabolite | pharmaffiliates.com |
| Application | Internal standard for analytical quantification | acs.orgacs.org |
| Related Unlabeled Compound | 3'-p-Hydroxy Paclitaxel (Metabolite of Paclitaxel) | pharmaffiliates.com |
Table 2: Examples of Paclitaxel Analogues and Their Research Significance
| Compound/Analogue | Modification | Research Significance | Source(s) |
| Docetaxel | Modified C-10 and C-13 side chain | Semi-synthetic analogue with higher water solubility and affinity for microtubules. | sci-hub.se |
| nab-Paclitaxel (Abraxane®) | Albumin-bound nanoparticle formulation | Avoids use of Cremophor EL solvent, reducing certain side effects and altering drug transport. | aacrjournals.orgnih.gov |
| Tx-67 | Succinate group at C-10 position | Reduced interaction with P-glycoprotein, enhancing permeability across the blood-brain barrier in vitro. | nih.govresearchgate.netacs.org |
| Isotopically Labeled Paclitaxel | ¹⁴C or Deuterium (d5) labeling | Used as tracers and internal standards to study metabolism, pharmacokinetics, and tubulin binding conformation. | vt.edunih.govbiomol.com |
| This compound | Benzyl (B1604629) protection at 3'-p-OH; Deuterium on benzyl group | A stable isotope-labeled internal standard for the quantification of a Paclitaxel metabolite. | pharmaffiliates.comclearsynth.com |
Contextualization of this compound within Paclitaxel Research Landscape
Within the broad spectrum of paclitaxel derivatives, this compound holds a specific and important position. This compound is both chemically modified (containing a benzyl group) and isotopically labeled (containing five deuterium atoms). This dual modification makes it a specialized tool for investigating particular aspects of paclitaxel's pharmacology.
Historical Development of Paclitaxel Derivatives for Research Purposes
The development of paclitaxel derivatives for research began shortly after its initial isolation and structural elucidation in the 1960s and early 1970s. researchgate.netnih.gov Early efforts focused on semi-synthesis to address the limited supply from its natural source. lgcstandards.comgoogle.com This work also opened avenues for creating analogues with modified properties.
The 1980s and 1990s saw a surge in the synthesis of various paclitaxel derivatives driven by the need to understand its mechanism of action and to improve its clinical utility. nih.govnih.gov Key developments included:
Photoaffinity Labels: To pinpoint the binding site of paclitaxel on tubulin, researchers synthesized analogues with photo-reactive groups. annualreviews.orgnih.gov These molecules would bind to tubulin and, upon exposure to light, form a covalent bond, allowing for the identification of the binding pocket.
Fluorescent Analogues: Attaching fluorescent tags to paclitaxel enabled researchers to visualize its distribution within cells and its interaction with the microtubule network using fluorescence microscopy. nih.gov
Isotopically Labeled Analogues: The synthesis of paclitaxel labeled with isotopes like ¹⁴C, ³H, and later stable isotopes like deuterium (d) and ¹³C, became crucial for a variety of studies. nih.govvt.edunih.gov Radioactive isotopes were initially used in binding assays and to quantify drug levels. nih.gov The advent of more sophisticated analytical techniques like high-resolution NMR and mass spectrometry led to an increased use of stable isotopes. Deuterated and ¹³C-labeled paclitaxel analogues have been instrumental in conformational studies, such as those using Rotational-Echo Double Resonance (REDOR) NMR, to determine the shape of paclitaxel when it is bound to tubulin. vt.educsic.es
The creation of these research-grade derivatives has been essential in building a comprehensive understanding of how paclitaxel works at a molecular level.
Specific Research Niche of this compound
The compound this compound is a deuterated and protected form of a paclitaxel metabolite. The "d5" indicates that five hydrogen atoms on the benzoyl group have been replaced with deuterium. caymanchem.comscbt.com The "3'-p-O-Benzyl" signifies the presence of a benzyl protecting group on the para-hydroxyl position of the 3'-phenyl ring. clearsynth.comusbio.net
The primary research application for this specific compound lies in its use as an internal standard for the quantification of paclitaxel and its metabolites in biological samples using mass spectrometry. caymanchem.comlgcstandards.com In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug, it is crucial to have a reliable internal standard. nih.govnih.gov An ideal internal standard is chemically very similar to the analyte being measured but has a different mass, allowing it to be distinguished by the mass spectrometer.
The deuteration of this compound gives it a higher molecular weight than its non-deuterated counterpart, making it an excellent internal standard. caymanchem.comscbt.com The benzyl group protects a hydroxyl group that is a site of metabolism. Paclitaxel is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4, to form hydroxylated metabolites, including 3'-p-hydroxypaclitaxel. nih.govnih.govscholarsresearchlibrary.com By using a protected and deuterated version of a metabolite, researchers can accurately quantify the levels of the parent drug and its various metabolic products in complex biological matrices like plasma. nih.gov
Table 1: Key Paclitaxel Derivatives and Their Research Applications
| Derivative Type | Example(s) | Primary Research Application(s) |
| Isotopically Labeled | Paclitaxel-d5, ¹³C-Paclitaxel | Internal standards for mass spectrometry, conformational analysis via NMR. medchemexpress.comcaymanchem.comscbt.com |
| Fluorescently Labeled | Flutax-2 | Visualization of intracellular distribution and microtubule interaction. medchemexpress.com |
| Photoaffinity Labeled | 7-substituted photoaffinity analogues | Identification of the paclitaxel binding site on tubulin. nih.gov |
| Metabolite Standards | 3'-p-Hydroxypaclitaxel | Pharmacokinetic and drug metabolism studies. nih.govscholarsresearchlibrary.com |
| Chemically Modified | This compound | Internal standard for quantifying paclitaxel metabolites. clearsynth.comusbio.netpharmaffiliates.com |
Properties
Molecular Formula |
C₅₄H₅₂D₅NO₁₅ |
|---|---|
Molecular Weight |
965.06 |
Origin of Product |
United States |
Advanced Chemical Synthesis Methodologies and Strategies for 3 P O Benzyl Paclitaxel D5
Retrosynthetic Analysis of 3'-p-O-Benzyl Paclitaxel-d5
Retrosynthetic analysis provides a logical framework for planning the synthesis of a complex molecule by systematically breaking it down into simpler, more readily available precursors.
Identification of Key Precursors and Synthetic Disconnections
The structure of this compound lends itself to several strategic disconnections, which are fundamental to its synthesis.
C13-Side Chain Ester Linkage : The most logical and widely adopted disconnection is at the ester bond connecting the C13 hydroxyl group of the baccatin (B15129273) III core to the N-benzoyl-β-phenylisoserine side chain. wikipedia.orgmdpi.com This convergent approach allows for the independent and parallel synthesis of the two major fragments: the complex tetracyclic core and the synthetically tailored side chain.
Side Chain Amide and Ether Bonds : The side chain can be further deconstructed. The amide bond disconnection reveals a protected β-amino acid and deuterated benzoyl chloride (C₆D₅COCl). The benzyl (B1604629) ether at the para-position of the 3'-phenyl group is disconnected via a Williamson ether synthesis logic, leading to a p-hydroxyphenyl precursor and a benzylating agent like benzyl bromide.
Baccatin III Core : The baccatin III core itself is a formidable synthetic target. Retrosynthetic analysis often involves disconnecting the A and C rings from the central eight-membered B-ring, or simplifying the structure by targeting the formation of the oxetane (B1205548) D-ring in a late-stage step. researchgate.netresearchgate.net
This analysis identifies the following crucial precursors for the synthesis:
A protected Baccatin III derivative
A protected (2R,3S)-3-(p-hydroxyphenyl)isoserine precursor, often a β-lactam. nih.gov
Benzoyl-d5 chloride
Benzyl bromide
| Key Precursor | Role in Synthesis | Strategic Disconnection |
| Protected Baccatin III | The tetracyclic core of the final molecule. wikipedia.org | C13 Ester Bond |
| Protected p-Hydroxy Phenylisoserine (B1258129) Precursor | Forms the backbone of the C13 side chain. | Amide Bond |
| Benzoyl-d5 Chloride | Source of the deuterated benzoyl group on the side chain. | Amide Bond |
| Benzyl Bromide | Provides the benzyl group for the 3'-phenyl ether. | Ether Linkage |
Strategies for Deuterium (B1214612) Incorporation at Specific Sites
The inclusion of five deuterium atoms on the N-benzoyl group is a defining feature of the target molecule. The most efficient strategy is to introduce the deuterium label late in the synthetic sequence to prevent its potential loss through exchange reactions.
This is typically achieved by using a commercially available, isotopically enriched starting material. Benzoic acid-d5 is readily accessible and serves as the ideal precursor. It can be converted to the more reactive benzoyl-d5 chloride just before its coupling to the amine of the phenylisoserine side chain. This ensures the stable incorporation of the deuterium atoms into the final molecule. nih.gov This method avoids the need for complex and potentially low-yielding de novo synthesis of the deuterated aromatic ring. nih.gov
Total Synthesis Approaches to the Paclitaxel (B517696) Core Structure Relevant to this compound
The total synthesis of the paclitaxel core, baccatin III, is one of the most significant achievements in modern organic chemistry, with over a dozen successful total syntheses reported. mdpi.comnih.gov These routes highlight various strategies for assembling the highly oxygenated and stereochemically complex [6-8-6-4] ring system. mdpi.com
Convergent and Linear Synthetic Routes
The synthesis of a molecule as complex as paclitaxel can be approached in a linear or convergent fashion.
Convergent Synthesis : This more advanced strategy involves the independent synthesis of several complex fragments of the target molecule, which are then joined together in the final stages. researchgate.net For paclitaxel, this almost universally means the separate preparation of the baccatin III core and the C13 side chain, followed by their esterification. google.com This approach is far more efficient as it allows for the development of high-yielding routes to the key fragments in parallel, and a single low-yielding step late in the synthesis does not compromise the entire sequence.
| Synthesis Strategy | Description | Advantages for Paclitaxel Synthesis | Disadvantages |
| Linear | Step-by-step assembly from one starting material. | Conceptually simpler to plan. | Overall yield is very low for long sequences. nih.gov |
| Convergent | Independent synthesis of fragments, followed by late-stage coupling. researchgate.net | Higher overall efficiency and yield; allows for parallel synthesis. wikipedia.org | Requires careful planning of fragment coupling and protecting group strategies. |
Stereoselective and Regioselective Considerations in Core Synthesis
The synthesis of the baccatin III core is a major challenge due to its dense functionality and stereochemical complexity, including 11 stereocenters. mdpi.comnih.gov
Stereoselectivity : Controlling the relative and absolute configuration of the numerous stereocenters is paramount. Successful syntheses have employed a wide range of methods, including substrate-controlled reactions, the use of chiral auxiliaries, and powerful asymmetric catalytic reactions to set key stereocenters with high fidelity. researchgate.net The construction of the strained eight-membered B-ring and the four-membered oxetane D-ring are particularly notable challenges where stereocontrol is critical. nih.govacs.org
Regioselectivity : The ability to chemically distinguish between multiple similar functional groups is crucial. The baccatin III core possesses several hydroxyl groups with varying reactivity (e.g., at C1, C7, C10, C13). dntb.gov.ua A robust protecting group strategy is essential to mask certain hydroxyl groups while allowing others to react. For instance, the selective protection of the C7-hydroxyl is often required before the crucial esterification of the less hindered C13-hydroxyl with the side chain. google.com This ensures that the side chain is attached to the correct position, a key regioselective transformation. numberanalytics.comnumberanalytics.com
Targeted Derivatization Chemistry for the 3'-p-O-Benzyl Moiety
The final key structural feature of this compound is the benzyl ether on the side chain. This modification is introduced through targeted derivatization chemistry.
The most common and effective method for forming this aryl ether is the Williamson ether synthesis . This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.
In the context of this synthesis, a precursor molecule, such as paclitaxel-d5-3'-p-phenol (a paclitaxel derivative with a free hydroxyl group on the 3'-phenyl ring), would be used. The synthesis proceeds as follows:
Deprotonation : The phenolic hydroxyl group is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the sodium or potassium phenoxide salt.
Nucleophilic Attack : The resulting phenoxide is then reacted with benzyl bromide or benzyl chloride. The phenoxide acts as a nucleophile, attacking the benzylic carbon and displacing the bromide or chloride ion.
Purification : After the reaction is complete, the final product, this compound, is isolated and purified from any remaining starting materials and byproducts.
This derivatization is typically performed as one of the final steps in the synthesis to avoid interfering with other reactions or requiring additional protecting group manipulations.
Reaction Mechanisms for O-Benzylation at the 3'-Position
The introduction of a benzyl group at the 3'-hydroxyl position of a paclitaxel precursor is a critical step in the synthesis of this compound. This etherification reaction is typically achieved through a nucleophilic substitution mechanism. The hydroxyl group at the 3'-position, being a nucleophile, attacks the electrophilic benzylic carbon of a benzyl halide, such as benzyl bromide, in the presence of a base. The base, often a non-nucleophilic sterically hindered base like a proton sponge or a silver salt like silver oxide, serves to deprotonate the hydroxyl group, increasing its nucleophilicity and facilitating the reaction. The choice of base and solvent is crucial to prevent side reactions, such as reaction at other hydroxyl groups on the paclitaxel core.
Protecting Group Strategies and Deprotection Methodologies
The synthesis of complex molecules like paclitaxel derivatives often necessitates the use of protecting groups to selectively mask reactive functional groups while other parts of the molecule are being modified. numberanalytics.comnumberanalytics.com In the synthesis of paclitaxel, various functional groups, including hydroxyl, ester, and amide groups, require protection. numberanalytics.com
Common protecting groups for hydroxyl groups in paclitaxel synthesis include silyl (B83357) ethers (e.g., triethylsilyl, TES), acetals, and benzyl ethers. numberanalytics.com The selection of a protecting group is guided by its stability under the planned reaction conditions and the ease of its subsequent removal. numberanalytics.com For instance, a silyl ether might be used to protect the 2'-hydroxyl group while the 3'-position is benzylated.
Deprotection, the removal of these protecting groups, is a critical final step. numberanalytics.com The method of deprotection must be chosen carefully to avoid altering other parts of the molecule. Silyl ethers are typically removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), while benzyl ethers can be cleaved by hydrogenolysis. numberanalytics.com The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of specific functional groups. numberanalytics.com
Deuteration Techniques for Specific Labeling at the Benzoyl Group (d5)
The "d5" designation in this compound indicates that five hydrogen atoms on the benzoyl group have been replaced by deuterium atoms. This isotopic labeling is invaluable for metabolic studies and as an internal standard in mass spectrometry-based quantification. medchemexpress.com
Deuterium Exchange Reactions and Catalytic Deuteration
One common method for introducing deuterium is through hydrogen-deuterium (H-D) exchange reactions. This can be achieved by treating a suitable precursor with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. mdpi.com For aromatic systems like the benzoyl group, transition metal catalysts, such as palladium on carbon (Pd/C), can facilitate the exchange of aromatic protons with deuterium. mdpi.comresearchgate.net The efficiency and regioselectivity of the exchange can be influenced by the reaction conditions, including temperature, pressure, and the specific catalyst used. nih.gov For instance, microwave-assisted deuterium exchange reactions have been shown to be rapid and highly efficient. researchgate.net
Another approach is catalytic deuteration, where a precursor containing an unsaturated bond is reduced using deuterium gas (D₂) in the presence of a catalyst. researchgate.net However, for labeling an aromatic ring, H-D exchange is more direct.
Synthesis with Deuterated Building Blocks
A more direct and often more efficient method for introducing the d5-benzoyl group is to use a deuterated building block in the synthesis. deepdyve.com This involves synthesizing or commercially obtaining a deuterated benzoylating agent, such as benzoyl-d5 chloride. This reagent can then be used to acylate the appropriate precursor molecule. For example, the synthesis of deuterium-labeled paclitaxel has been achieved using commercially available (2H5)benzoic chloride. deepdyve.com This approach ensures the specific and complete incorporation of the deuterium atoms at the desired positions.
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The purification of synthetic intermediates and the final this compound is essential to remove unreacted starting materials, byproducts, and other impurities. Given the structural similarity of many of these compounds, chromatographic methods are indispensable. pharmamanufacturing.com
Chromatographic Separation Methods (e.g., HPLC, Flash Chromatography)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of paclitaxel and its derivatives. imrpress.comualberta.ca Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. ualberta.casepachrom.com By carefully optimizing the mobile phase composition, gradient, and flow rate, it is possible to achieve high-resolution separation of closely related taxanes. imrpress.comjmb.or.kr Preparative HPLC allows for the isolation of larger quantities of the pure compound. jsaer.com
Flash Chromatography is a faster, lower-pressure column chromatography technique often used for the purification of synthetic intermediates. nih.gov It is particularly useful for separating compounds with significant differences in polarity. In the context of paclitaxel synthesis, flash chromatography on silica (B1680970) gel or reversed-phase media can be used for initial purification steps to remove major impurities before final purification by HPLC. nih.gov For instance, reversed-phase flash chromatography has been successfully used to separate paclitaxel and related taxanes from cell culture extracts. nih.gov
The following table summarizes the key chromatographic techniques used in the purification of paclitaxel derivatives:
| Chromatographic Method | Stationary Phase | Mobile Phase | Application |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile (B52724)/Water, Methanol/Water | Final purification, Purity analysis |
| Flash Chromatography | Silica Gel (Normal Phase) | Hexane (B92381)/Ethyl Acetate (B1210297) | Purification of intermediates |
| Flash Chromatography | C18 (Reversed-Phase) | Acetonitrile/Water, Methanol/Water | Purification of intermediates |
Crystallization and Recrystallization Protocols
The purification of this compound to a high degree of purity is paramount, especially if it is intended for use as an analytical standard. Crystallization is a powerful technique for achieving this. While specific protocols for this deuterated analogue are not widely published, methods for paclitaxel can be adapted.
A common method for the crystallization of paclitaxel involves the use of a ternary solvent system. google.com A typical procedure would involve dissolving the crude product in a mixture of a good solvent, such as dichloromethane (B109758) or chloroform, and a co-solvent like acetone. Subsequently, an anti-solvent, often an alkane such as hexane or heptane, is slowly added to the solution. This gradual decrease in solubility induces the crystallization of the compound, leaving impurities in the mother liquor.
Illustrative Crystallization Protocol:
| Step | Action | Purpose |
| 1 | Dissolution | The crude this compound is dissolved in a minimal amount of a dichloromethane/acetone mixture. |
| 2 | Anti-Solvent Addition | n-Hexane is added dropwise to the stirred solution until turbidity is observed. |
| 3 | Crystal Growth | The solution is allowed to stand at a controlled temperature (e.g., 4°C) to promote slow crystal formation. |
| 4 | Isolation | The resulting crystals are collected by filtration. |
| 5 | Washing and Drying | The crystals are washed with a small amount of cold anti-solvent and dried under vacuum to remove residual solvents. |
Recrystallization, which is essentially a repeated crystallization process, can be employed to further enhance the purity of the compound. The choice of solvents and their ratios may require optimization to maximize yield and crystal quality.
Yield Optimization and Scalability Considerations in Laboratory Synthesis
Optimizing the yield and considering the scalability of the synthesis are crucial aspects of laboratory-scale production, particularly for complex and valuable molecules like this compound.
Yield Optimization:
Scalability Considerations:
Scaling up the synthesis from milligram to gram quantities in a laboratory setting presents several challenges. Reactions that are straightforward on a small scale may require different handling at a larger scale. For instance, heat transfer becomes more critical, and mixing may need to be more efficient to ensure homogeneity. The purification of larger quantities of material may necessitate a shift from standard laboratory chromatography columns to more advanced purification techniques.
The cost and availability of starting materials and reagents are also significant considerations for scalability. While 10-deacetylbaccatin III is relatively abundant, the synthesis of the deuterated and protected side chain can be expensive. annualreviews.org Therefore, efficient use of this precursor is paramount for a cost-effective synthesis.
Advanced Analytical Characterization and Quantification Techniques for 3 P O Benzyl Paclitaxel D5
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for providing detailed information about the molecular structure, functional groups, and electronic properties of 3'-p-O-Benzyl Paclitaxel-d5.
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and ²H NMR experiments provides a complete picture of the molecule's atomic connectivity and isotopic labeling.
¹H NMR: The proton NMR spectrum is used to confirm the presence of key structural motifs. The complex spectrum of this compound would be compared against its non-deuterated analogue. Key differentiators would be the absence of signals corresponding to the five protons of the benzamido phenyl group, which have been replaced by deuterium (B1214612). Conversely, new signals corresponding to the added p-O-benzyl group (the benzyl (B1604629) CH₂ and the aromatic protons of both the benzyl ring and the p-disubstituted phenyl ring at the 3' position) would be present. The remaining signals associated with the paclitaxel (B517696) core structure would be expected at chemical shifts similar to the parent compound.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. It is used to confirm the total number of carbons and their chemical environments. The spectrum would show signals for the carbons of the paclitaxel skeleton, the acetate (B1210297) and benzoate (B1203000) groups, as well as the newly introduced p-O-benzyl moiety. The signals for the deuterated benzamido phenyl ring would be significantly attenuated and split into multiplets due to C-D coupling, confirming the location of the deuterium labels.
²H NMR: Deuterium NMR is a specialized technique used to directly observe the deuterium nuclei. A ²H NMR spectrum of this compound would show signals exclusively at the chemical shifts corresponding to the positions of isotopic labeling on the benzamido phenyl ring. This provides direct and unambiguous confirmation of the location and success of the deuteration process.
Table 1: Expected ¹H NMR Spectral Data for Key Moieties in this compound
| Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Taxane (B156437) Core Protons | 1.0 - 6.5 | Various (m, d, t, s) |
| Acetyl Methyl Protons | ~2.2, ~2.4 | Singlet (s) |
| Benzoyloxy Protons | 7.4 - 8.2 | Multiplet (m) |
| p-O-Benzyl (CH₂) | ~5.1 | Singlet (s) |
| p-O-Benzyl (Aromatic) | 7.2 - 7.5 | Multiplet (m) |
| 3'-Phenyl (p-disubstituted) | ~7.0, ~7.4 | Doublet (d) |
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its complex structure. Key absorptions would include a broad band for O-H stretching of the hydroxyl groups, sharp peaks for C=O stretching from the ester and amide functionalities, and bands corresponding to C=C stretching within the aromatic rings. While C-D stretching vibrations are typically weaker than C-H stretches, their presence in the 2100-2300 cm⁻¹ region could further support the isotopic labeling.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (Hydroxyl) | 3500 - 3300 | Broad, stretching |
| N-H (Amide) | ~3300 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Ester, Amide, Ketone) | 1740 - 1650 | Strong, stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically its chromophores. The parent compound, paclitaxel, exhibits a strong absorption maximum (λmax) around 227-230 nm, which is attributed to the π→π* transitions within the benzoyl and benzamido aromatic systems. researchgate.netijpsonline.compeerj.com this compound contains these chromophores as well as the additional p-benzyloxy-phenyl and benzyl groups. Therefore, it is expected to exhibit a similar strong λmax around 230 nm. The additional benzyl ether moiety may introduce a weaker, secondary absorption at a longer wavelength, typically around 260-270 nm.
Table 3: Expected UV-Vis Absorption Data for this compound
| Chromophore System | Expected λmax | Electronic Transition |
|---|---|---|
| Benzoyl, Benzamido, Phenyl | ~230 nm | π → π* |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Isotopic Purity
Mass spectrometry is a critical tool for determining the molecular weight, elemental composition, and structural features of this compound, as well as for confirming its isotopic purity.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated based on its molecular formula, C₅₄H₅₂D₅NO₁₅. The experimentally measured accurate mass should agree with the theoretical mass within a very low error margin (typically <5 ppm), which confirms the elemental composition and, by extension, the identity of the compound. This technique also confirms the incorporation of five deuterium atoms by the corresponding mass shift compared to the non-deuterated analogue.
Table 4: Theoretical Mass Data for this compound
| Molecular Formula | Adduct | Theoretical Monoisotopic Mass (m/z) |
|---|---|---|
| C₅₄H₅₂D₅NO₁₅ | [M+H]⁺ | 966.4219 |
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern serves as a molecular fingerprint that is highly specific to the compound's structure.
The fragmentation of paclitaxel derivatives is well-characterized. researchgate.netnih.gov For this compound, the MS/MS spectrum of the [M+H]⁺ ion would be expected to show characteristic losses of the side chains and cleavages of the taxane ring. A key fragment would result from the cleavage of the ester linkage at C-13, separating the taxane core from the side chain. The fragment ion containing the benzamido-d5 group would exhibit a mass shift of +5 Da compared to the equivalent fragment from the non-deuterated compound, providing definitive evidence for the location of the isotopic label. scielo.brnih.gov
Table 5: Expected Key Fragment Ions in MS/MS Analysis of [M+H]⁺ of this compound
| Expected m/z | Proposed Fragment Structure/Loss |
|---|---|
| ~681 | [M+H - (C₁₇H₁₄D₅NO₄)]⁺ (Loss of the C-13 side chain) |
| ~569 | [Baccatin III core + H]⁺ |
| ~509 | [Baccatin III core + H - AcOH]⁺ (Loss of acetic acid) |
| ~286 | [C₁₇H₁₄D₅NO₄ + H]⁺ (Protonated C-13 side chain) |
Quantification using Stable Isotope Dilution Mass Spectrometry (SIDMS)
Stable Isotope Dilution Mass Spectrometry (SIDMS) stands as a definitive method for the accurate quantification of this compound. This technique leverages the unique properties of isotopically labeled internal standards to achieve high precision and accuracy, minimizing the impact of matrix effects and variations in sample preparation and instrument response.
In a typical SIDMS workflow, a known amount of an isotopically labeled analog of the analyte, in this case, a non-deuterated or alternatively labeled version of 3'-p-O-Benzyl Paclitaxel, is added to the sample. Following extraction and chromatographic separation, the sample is introduced into a mass spectrometer. The instrument measures the ratio of the signal intensity of the analyte (this compound) to that of the internal standard. Since the amount of the internal standard is known, the concentration of the analyte can be determined with exceptional accuracy.
The use of a deuterated internal standard like this compound is particularly advantageous in pharmacokinetic studies of Paclitaxel. The deuterium labels (d5) provide a distinct mass shift, allowing for clear differentiation from the endogenous, non-labeled drug in biological matrices. This enables precise tracking and quantification of the administered drug and its metabolites.
Key Parameters in SIDMS for Paclitaxel Analogs:
| Parameter | Description | Typical Values/Ranges |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometers are commonly used for their sensitivity and selectivity. | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Electrospray ionization (ESI) in positive ion mode is typically employed for Paclitaxel and its derivatives. | ESI+ |
| MRM Transitions | Multiple Reaction Monitoring (MRM) transitions are selected for both the analyte and the internal standard to ensure specificity. | Analyte-specific precursor-to-product ion transitions. |
| Linearity Range | The concentration range over which the method provides a linear response. | Typically from pg/mL to µg/mL depending on the matrix and instrument sensitivity. |
| Accuracy & Precision | The closeness of the measured value to the true value and the degree of reproducibility of the measurements, respectively. | Typically within ±15% for accuracy and <15% RSD for precision. |
Chromatographic Methodologies for Separation and Quantification
Chromatographic techniques are indispensable for the separation of this compound from complex mixtures, including impurities, degradants, and other related substances.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Paclitaxel and its analogs. who.int The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.gov
UV/PDA Detection: Ultraviolet (UV) or Photodiode Array (PDA) detection is commonly used for routine analysis and quality control. Paclitaxel and its derivatives exhibit a characteristic UV absorbance maximum at approximately 227 nm. nih.govthermofisher.cn While robust and widely available, UV detection may lack the sensitivity and specificity required for trace-level analysis in complex biological matrices. oup.com
Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides superior sensitivity and selectivity. oup.com This combination allows for the unambiguous identification and quantification of this compound, even at very low concentrations. oup.comfishersci.com LC-MS/MS, utilizing a triple quadrupole mass spectrometer, is particularly powerful for quantitative analysis due to its high specificity achieved through Multiple Reaction Monitoring (MRM). nih.govplos.org
Typical HPLC-MS/MS Parameters for Paclitaxel Analysis:
| Parameter | Condition |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) nih.gov |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid nih.govnih.gov |
| Flow Rate | 0.2 - 1.0 mL/min nih.govoup.com |
| Ionization Source | Electrospray Ionization (ESI) in positive mode nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) oup.com |
While not the primary method for analyzing large, non-volatile molecules like Paclitaxel and its derivatives, Gas Chromatography (GC) can be employed for the analysis of potential volatile byproducts or derivatives that may arise during synthesis or degradation. Derivatization of the analyte to increase its volatility may be necessary. GC coupled with mass spectrometry (GC-MS) can be a powerful tool for identifying and quantifying these specific volatile compounds. researchgate.net
Paclitaxel possesses multiple chiral centers, making its stereochemistry critical to its biological activity. Chiral chromatography is essential for the separation and quantification of enantiomers and diastereomers, ensuring the enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases are often used for this purpose, allowing for the resolution of stereoisomers that may have different pharmacological and toxicological profiles. ymc.co.jp
Advanced Techniques for Purity and Impurity Profiling
Ensuring the purity of this compound is paramount for its use in research and as a potential pharmaceutical standard. Advanced analytical techniques are employed to identify, quantify, and control impurities.
Impurity profiling involves the identification and quantification of all related substances and degradation products present in the drug substance. nih.govresearchgate.net This is crucial for understanding the stability of the compound and for ensuring its quality and safety.
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for this purpose. nih.govresearchgate.net It offers higher resolution and sensitivity compared to conventional HPLC, enabling the detection and characterization of even trace-level impurities. researchgate.net
Forced degradation studies are often conducted to identify potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light. nih.govresearchgate.net The information gathered from these studies is vital for developing stability-indicating analytical methods and for establishing appropriate storage conditions.
Common Paclitaxel-Related Impurities and Degradants:
| Impurity/Degradant | Origin |
| Cephalomannine | A naturally occurring analog often found as an impurity in Paclitaxel extracted from natural sources. nih.govresearchgate.net |
| 7-Epipaclitaxel | An epimer of Paclitaxel that can be formed during manufacturing or degradation. nih.govresearchgate.net |
| 10-Deacetylpaclitaxel | A degradation product resulting from the hydrolysis of the acetyl group at the C-10 position. nih.govnih.govresearchgate.net |
| Baccatin (B15129273) III | The core taxane ring structure of Paclitaxel, which can be present as a process-related impurity or a degradation product. nih.govresearchgate.net |
Orthogonal Analytical Approaches for Comprehensive Characterization
The comprehensive characterization of a complex, modified molecule such as this compound necessitates a robust analytical strategy. Relying on a single analytical technique is often insufficient to fully confirm identity, purity, and structural integrity. Therefore, employing orthogonal analytical approaches—the use of multiple, distinct methods that measure the same attribute based on different physicochemical principles—is essential for a thorough and reliable assessment. alphalyse.comnews-medical.net This strategy minimizes the risk of overlooking impurities or structural anomalies and is a cornerstone of modern pharmaceutical analysis. alphalyse.comlcms.cz
For a stable isotope-labeled compound like this compound, which is often used as an internal standard in quantitative bioanalysis, confirming its structural correctness and isotopic purity is paramount. clearsynth.com A combination of chromatographic and spectroscopic techniques provides a multi-faceted view of the molecule.
Chromatographic Techniques for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of paclitaxel and its derivatives. who.intnih.gov To create an orthogonal assessment, different column chemistries and mobile phase compositions can be employed. For instance, a primary analysis on a C18 reversed-phase column can be complemented by a method using a pentafluorophenyl (F5) column. This dual-column approach can resolve co-eluting impurities that might be missed by a single method.
The following table outlines a hypothetical orthogonal HPLC strategy for purity assessment:
| Parameter | Primary Method (Reversed-Phase) | Orthogonal Method (Fluorinated Phase) |
|---|---|---|
| Stationary Phase | Ascentis® Express C18 | Ascentis® Express F5 |
| Mobile Phase | Acetonitrile/Water Gradient nih.gov | Methanol/Water Gradient |
| Detection | UV at 227 nm | UV at 227 nm |
| Principle of Separation | Hydrophobic Interactions | Multiple Interactions (hydrophobic, π-π, dipole-dipole) |
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods provide detailed information about molecular structure and are critical for confirming the identity of this compound.
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), high-resolution mass spectrometry (HRMS) is indispensable. It provides an accurate mass measurement, which confirms the elemental composition and, crucially, the incorporation of the five deuterium atoms. Tandem mass spectrometry (MS/MS) can further elucidate the structure by generating specific fragmentation patterns, confirming the location of the benzyl group and the integrity of the taxane core. nih.gov
The data from these orthogonal techniques are compiled to build a comprehensive characterization package. The table below summarizes the complementary information provided by each technique.
| Analytical Technique | Specific Information Provided for this compound |
|---|---|
| HPLC (Orthogonal Methods) | Chemical Purity, Impurity Profile, Separation of Related Substances who.intnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurate Molecular Weight, Confirmation of Elemental Formula (C₅₄H₅₀D₅NO₁₄), Isotopic Enrichment Verification lcms.cz |
| Tandem Mass Spectrometry (MS/MS) | Structural Integrity, Fragmentation Pattern, Confirmation of Sub-structures nih.gov |
| ¹H & ¹³C NMR Spectroscopy | Unambiguous Structural Confirmation, Position of Benzyl Group, Confirmation of Deuteration Sites nih.govcapes.gov.br |
By integrating the results from these diverse and independent analytical methods, a high degree of confidence in the identity, purity, and structural integrity of this compound is achieved. This rigorous, multi-faceted approach ensures the material is fit for its intended purpose in demanding analytical applications.
Applications of 3 P O Benzyl Paclitaxel D5 in Preclinical and Mechanistic Research
Elucidation of Paclitaxel (B517696) Biosynthetic Pathways in Plant and Microbial Systems
The intricate biosynthetic pathway of paclitaxel, a potent anti-cancer agent, has been a subject of intense research. nih.gov Understanding this pathway is crucial for developing alternative and sustainable production methods, moving beyond reliance on the slow-growing yew tree. nih.gov Deuterated analogues like 3'-p-O-Benzyl Paclitaxel-d5 are invaluable in this endeavor.
Isotopically labeled compounds are instrumental in tracer studies designed to map complex biosynthetic routes. In the context of paclitaxel biosynthesis, deuterated precursors or intermediates can be introduced into plant cell cultures (Taxus spp.) or engineered microbial systems. By following the deuterium (B1214612) label through subsequent enzymatic reactions, researchers can identify the sequence of steps and the enzymes involved. The deuterium atoms act as a "heavy" tag that can be detected by mass spectrometry, allowing for the differentiation of the labeled compound and its metabolites from the endogenous, unlabeled molecules. This approach helps to confirm hypothesized steps and uncover novel enzymatic functions within the pathway.
The use of deuterated analogues facilitates the identification of previously unknown or transient biosynthetic intermediates. When a labeled potential precursor is administered to a biological system, the resulting pool of metabolites can be analyzed. The presence of the deuterium label in newly formed compounds confirms their origin from the administered precursor. This method is particularly powerful when combined with high-resolution mass spectrometry, which can pinpoint the location and number of deuterium atoms, providing structural clues about the metabolites. This compound, as a protected and labeled version of a known paclitaxel metabolite, can be used in studies to probe the final steps of the paclitaxel biosynthetic pathway or to investigate potential metabolic side reactions.
Preclinical Pharmacokinetic and Metabolic Studies (Non-Human In Vivo and In Vitro)
Before a drug candidate can be considered for human trials, its pharmacokinetic and metabolic profile must be thoroughly characterized in preclinical models. These studies, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), are essential for understanding how an organism processes a compound. Stable isotope-labeled compounds like this compound are the gold standard for internal standards in the quantitative bioanalysis that underpins these studies.
In non-human in vivo studies, typically conducted in rodents, the ADME properties of paclitaxel are investigated. To accurately measure the concentration of paclitaxel and its metabolites in various biological samples (e.g., plasma, tissues), a reliable analytical method is required. Liquid chromatography-mass spectrometry (LC-MS) is the preferred technique, and the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision. nih.gov While not the parent drug, this compound can be utilized in specialized ADME studies focusing on the metabolic fate of paclitaxel's hydroxylated metabolites. Its structural similarity and mass difference make it an ideal internal standard for the quantification of the corresponding non-deuterated analyte, correcting for variations in sample preparation and instrument response.
The liver is the primary site of drug metabolism. In vitro systems, such as liver microsomes and hepatocytes, are employed to predict a compound's metabolic fate in the whole organism. nih.gov Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism. nih.gov
In a typical metabolic stability assay, the test compound is incubated with liver microsomes, and the decrease in its concentration over time is monitored. researchgate.net this compound would serve as an excellent internal standard in such experiments for the quantification of paclitaxel or its metabolites. caymanchem.comlabshake.com By providing a constant reference signal, it allows for the precise determination of the rate of metabolism of the unlabeled compound. Furthermore, in metabolite identification studies, the known mass shift of the deuterated standard helps in distinguishing true metabolites from background noise in the mass spectrum.
Table 1: Representative Data from an In Vitro Metabolic Stability Assay of Paclitaxel in Rat Liver Microsomes
| Time (minutes) | Paclitaxel Concentration (µM) | Percent Remaining |
| 0 | 1.00 | 100% |
| 5 | 0.85 | 85% |
| 15 | 0.62 | 62% |
| 30 | 0.38 | 38% |
| 60 | 0.15 | 15% |
This table is illustrative. The precise quantification at each time point would be achieved by comparing the peak area of unlabeled paclitaxel to that of a deuterated internal standard like this compound.
Accurate quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates is a cornerstone of pharmacology and toxicology. nih.gov The stable isotope dilution method, which employs a deuterated internal standard, is the most reliable technique for this purpose. biorxiv.org
This compound is ideally suited for use as an internal standard in the quantification of paclitaxel's hydroxylated metabolites. pharmaffiliates.com It is added to the biological sample at a known concentration at the beginning of the sample preparation process. Since the deuterated standard is chemically identical to the analyte, it experiences the same extraction losses and ionization suppression or enhancement during mass spectrometric analysis. dovepress.com By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise concentration can be determined.
Table 2: Key Parameters for LC-MS/MS Quantification of a Paclitaxel Metabolite using a Deuterated Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| p-Hydroxypaclitaxel | 868.3 | 286.1 |
| This compound | 970.1 | 509.2 |
This table provides hypothetical but representative mass transitions for the analyte and a relevant deuterated internal standard. The specific masses for this compound would be determined by its exact chemical structure and deuteration pattern.
Investigation of Molecular Interactions and Binding Dynamics (In Vitro/Cell-Free Systems)
In cell-free environments, understanding the precise interactions between a drug and its biological target is fundamental. While this compound is not the primary ligand of interest for therapeutic effect, its structure is leveraged in studies designed to elucidate the binding dynamics of Paclitaxel and its derivatives with their target, β-tubulin.
Ligand binding assays are crucial for quantifying the affinity of a drug for its receptor. In the context of Paclitaxel, these assays investigate its interaction with the microtubule protein, tubulin. The binding of Paclitaxel stabilizes microtubules, arresting the cell cycle and leading to apoptosis in cancer cells.
Stable isotope-labeled compounds like this compound can be instrumental in competitive binding assays. In such an experimental setup, the labeled compound can act as a tracer or a competitive ligand. Researchers can measure the displacement of the labeled compound from tubulin by a new, unlabeled Paclitaxel analogue. The degree of displacement helps to determine the binding affinity of the novel compound relative to the standard, providing critical data for understanding how structural modifications affect target engagement.
Various biophysical techniques are employed to characterize the complex formed between Paclitaxel and tubulin. Molecular dynamics simulations and NMR studies have been used to explore the conformational changes in both the ligand and the protein upon binding. nih.govnih.gov These studies have revealed that Paclitaxel is highly dynamic within its binding pocket on β-tubulin. nih.gov
While direct biophysical studies on this compound are not widely documented, its deuterated nature makes it theoretically suitable for certain advanced analytical techniques. For instance, deuterium labeling can be advantageous in specific types of Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra or to probe specific molecular environments, aiding in the detailed structural analysis of protein-ligand complexes.
Role in Analytical Method Development and Validation for Paclitaxel and its Analogues
The most significant application of this compound is in the field of analytical chemistry, where precision and accuracy are paramount. Its isotopic labeling provides a distinct mass signature, making it an ideal tool for mass spectrometry-based quantification.
In bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential to correct for variations in sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard is considered the gold standard for this purpose.
This compound is an ideal internal standard for the quantification of Paclitaxel, its metabolites (like 3'-p-Hydroxy Paclitaxel), or other analogues in biological matrices. Because it is chemically almost identical to its non-deuterated counterpart, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its mass-to-charge ratio (m/z) is shifted by five daltons due to the deuterium atoms, allowing the detector to distinguish it from the analyte of interest. This ensures highly accurate and precise quantification, which is critical during drug metabolism and pharmacokinetic studies.
Table 1: Characteristics of this compound as an Internal Standard
| Feature | Advantage in Bioanalytical Assays |
| Stable Isotope Label (d5) | Different mass-to-charge ratio from the analyte, allowing for precise differentiation by a mass spectrometer. |
| Similar Chemical Structure | Ensures similar behavior during sample extraction, chromatography (co-elution), and ionization. |
| High Purity | As a reference material, it is synthesized to high purity to ensure it does not interfere with the analyte signal. |
| Non-endogenous | The compound does not naturally occur in biological samples, preventing background interference. |
Pharmaceutical research and quality control laboratories rely on well-characterized reference materials to ensure the validity of their analytical methods. this compound serves as such a material for developing and validating assays for Paclitaxel and its derivatives. pharmaffiliates.com It can be used to prepare calibration curves and quality control (QC) samples, which are analyzed alongside unknown samples to verify the performance of the assay on a given day. Its use is integral to adhering to the stringent guidelines set by regulatory bodies for analytical procedure validation. phmethods.netresearchgate.net
Structure-Activity Relationship (SAR) Studies of Novel Paclitaxel Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For Paclitaxel, extensive SAR studies have identified key structural features necessary for its potent anti-cancer activity. nih.gov
The role of this compound in SAR studies is primarily that of a synthetic intermediate or a reference material rather than a compound tested for direct activity. The benzyl (B1604629) group on the 3'-phenyl position acts as a protecting group. In organic synthesis, a protecting group temporarily masks a reactive functional group (in this case, a hydroxyl group) to allow chemical modifications to be made at other positions of the molecule. Once the desired modifications are complete, the protecting group is removed.
Therefore, this compound can be a starting material for creating a library of novel Paclitaxel analogues. By modifying other parts of the molecule and then deprotecting the 3'-hydroxyl group, chemists can systematically evaluate how different structural changes impact the compound's ability to interact with tubulin and exert its cytotoxic effects. The deuteration provides a convenient label for tracking the compound and its products during these synthetic and analytical processes.
Table 2: General Paclitaxel Structure-Activity Relationship (SAR) Summary
| Molecular Region | Importance for Activity | Example of Modification Impact |
| Oxetane (B1205548) Ring (D-ring) | Crucial for activity. researchgate.net | Opening or removal of the ring leads to a significant loss of potency. |
| C2-Benzoyl Group | Important for binding. | meta-substituted aroyl groups can increase activity, while para-substituted ones decrease it. nih.gov |
| C13 Side Chain | Essential for activity. | Modifications to the N-benzoyl and 3'-phenyl groups significantly alter potency. |
| Baccatin (B15129273) Core | Provides the structural scaffold. | Changes to the core structure are generally detrimental to activity. |
Examining the Impact of 3'-p-O-Benzylation on Biological Activity (e.g., Microtubule Stabilization in Cell-Free Assays)
This compound is a deuterated derivative of a metabolite of Paclitaxel, where a benzyl group is attached to the para-position of the 3'-phenyl ring. The inclusion of five deuterium atoms (d5) on the benzoyl group makes this compound a valuable tool in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. The heavy isotopes allow it to be used as an internal standard for the accurate quantification of Paclitaxel and its metabolites in biological matrices.
While the primary application of deuterated compounds is often in analytical and pharmacokinetic studies, the structural modification of 3'-p-O-benzylation itself has implications for the biological activity of the Paclitaxel molecule. The 3'-phenyl group of Paclitaxel is known to be crucial for its interaction with β-tubulin, and modifications at this position can significantly alter the compound's efficacy in promoting microtubule assembly and stability.
In preclinical research, the non-deuterated counterpart, 3'-p-O-Benzyl Paclitaxel, can be used to probe the structure-activity relationships (SAR) at the 3'-position. The introduction of a bulky benzyl group at the para-position of the 3'-phenyl ring can influence the binding affinity of the molecule to the microtubule polymer. This is typically assessed using in vitro tubulin polymerization assays. nih.gov These cell-free assays measure the rate and extent of microtubule formation from purified tubulin in the presence of the test compound.
The biological activity of Paclitaxel analogues is highly dependent on the nature and position of substituents on the 3'-phenyl ring. While specific data on the microtubule stabilization activity of 3'-p-O-Benzyl Paclitaxel is not extensively reported in publicly available literature, the general principles of SAR for Paclitaxel suggest that substitution at the para-position of the 3'-phenyl ring is generally well-tolerated and can, in some cases, enhance cytotoxic activity.
A hypothetical comparison of the microtubule-stabilizing effects of Paclitaxel and an analogue like 3'-p-O-Benzyl Paclitaxel in a cell-free assay could yield data such as that presented in the table below. This data is illustrative and based on typical results from such assays.
| Compound | Concentration (µM) | Relative Microtubule Polymer Mass (at 30 min) | EC50 for Microtubule Stabilization (µM) |
|---|---|---|---|
| Control (DMSO) | - | 1.0 | N/A |
| Paclitaxel | 10 | 3.5 | ~5 |
| 3'-p-O-Benzyl Paclitaxel | 10 | 3.2 | ~7 |
The results from such assays would help researchers understand how the p-O-benzyl modification affects the kinetics of microtubule nucleation and elongation. The deuterated form, this compound, could be used in conjunction with these studies to perform more complex mechanistic investigations, for example, by using mass spectrometry to track the binding and metabolism of the compound in more complex biological systems without interference from endogenous compounds.
Design and Synthesis of Further Analogues Based on Research Findings
The findings from the biological evaluation of 3'-p-O-Benzyl Paclitaxel can serve as a foundation for the rational design and synthesis of novel Paclitaxel analogues with potentially improved properties, such as enhanced potency, better solubility, or the ability to overcome drug resistance.
If studies were to show that the 3'-p-O-benzyl group confers favorable biological activity, medicinal chemists could use 3'-p-O-Benzyl Paclitaxel as a lead compound or a key intermediate for the synthesis of a new generation of taxanes. The benzyl group itself can be further modified to explore the effects of different substituents on its aromatic ring. For instance, electron-donating or electron-withdrawing groups could be introduced to modulate the electronic properties and steric bulk of the substituent, potentially leading to improved interactions with the tubulin binding pocket.
The general synthetic strategy for creating such analogues often involves the semi-synthesis from a readily available precursor like 10-deacetylbaccatin III. The side chain, containing the 3'-p-O-benzyl modification, would be synthesized separately and then coupled to the baccatin III core. 3'-p-O-Benzyl Paclitaxel itself can be used as a starting material for further chemical transformations. For example, the benzyl protecting group can be selectively removed to yield the 3'-p-hydroxy metabolite, which can then be used to create other derivatives.
The table below outlines a hypothetical series of analogues that could be designed based on the structure of 3'-p-O-Benzyl Paclitaxel.
| Analogue | Modification from 3'-p-O-Benzyl Paclitaxel | Rationale for Synthesis |
|---|---|---|
| Analogue 1 | Substitution on the benzyl ring (e.g., 4-fluoro) | To investigate the effect of electronic properties on binding affinity. |
| Analogue 2 | Replacement of the benzyl group with other arylmethyl groups (e.g., naphthylmethyl) | To explore the impact of increased steric bulk and hydrophobicity. |
| Analogue 3 | Esterification of the 2'-hydroxyl group | To develop prodrugs with improved solubility and pharmacokinetic profiles. |
The deuterated version, this compound, would continue to be a crucial tool in the preclinical development of any new promising analogue. It would be used as an internal standard to develop robust analytical methods for quantifying the new drug candidate in biological samples during pharmacokinetic and metabolic studies. This underscores the synergistic role of both the structurally modified analogue and its deuterated counterpart in the drug discovery and development pipeline.
Future Directions and Emerging Research Avenues Involving Paclitaxel Deuterated Analogues
Development of Advanced Bioanalytical Methods for Complex Biological Systems
The use of deuterated internal standards is a well-established practice in quantitative bioanalysis using mass spectrometry. 3'-p-O-Benzyl Paclitaxel-d5, as a stable isotope-labeled version of a protected paclitaxel (B517696) metabolite, is ideally suited for this purpose. Its distinct mass allows for precise differentiation from the unlabeled analyte, thereby improving the accuracy and precision of pharmacokinetic and metabolic studies. nih.govfishersci.com
Advanced bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for quantifying paclitaxel and its metabolites in complex biological matrices like plasma and tissue homogenates. nih.govfishersci.comconicet.gov.ar The development of these methods is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The use of deuterated standards like this compound helps to minimize matrix effects and ensures reliable quantification, which is fundamental for preclinical evaluations. nih.govfishersci.com
Table 1: Key Characteristics of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3R)-3-(Benzamido-2,3,4,5,6-d5)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca nih.govresearchgate.netbenzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate | |
| Molecular Formula | C₅₄H₅₂D₅NO₁₅ | Inferred from name and structure |
| Synonyms | Protected 3'-p-Hydroxy Paclitaxel-d5 | pharmaffiliates.compharmaffiliates.com |
| Primary Application | Labeled metabolite for research, Internal standard in bioanalytical methods | labshake.com |
Integration with Omics Technologies for Systems-Level Understanding
The advent of "omics" technologies—proteomics, metabolomics, and genomics—provides a systems-level view of cellular responses to drug treatment. nih.govresearchgate.netmdpi.com Deuterated paclitaxel analogues can be instrumental in these studies. For instance, in metabolomics, stable isotope labeling can be used to trace the metabolic fate of paclitaxel, helping to identify novel metabolites and understand metabolic pathways affected by the drug. mdpi.com
Proteomic studies have been employed to identify proteins whose expression levels change upon paclitaxel treatment, offering insights into mechanisms of action and resistance. acs.org The use of deuterated paclitaxel in such studies can help in differentiating between drug-induced changes and other cellular fluctuations. This integrated multi-omics approach can uncover unique molecular signatures of paclitaxel action, potentially leading to the identification of new biomarkers for treatment response. nih.govnih.gov
Computational Chemistry and Molecular Modeling Studies of Derivatives
Computational chemistry and molecular modeling play a pivotal role in modern drug discovery and development. researchgate.netnih.govresearchgate.netnih.gov These methods are used to study the interactions between paclitaxel and its target, tubulin, at the atomic level. researchgate.net By simulating the binding of paclitaxel and its derivatives, researchers can predict how structural modifications, including deuteration, might affect binding affinity and efficacy. nih.gov
Molecular dynamics simulations can provide insights into the conformational changes induced by drug binding and how these changes influence microtubule stability. nih.gov While the primary effect of deuteration is on pharmacokinetics (the kinetic isotope effect), computational studies can explore potential secondary effects on binding dynamics and interactions. These in silico studies can guide the rational design of new paclitaxel analogues with improved properties. nih.gov
Application in Novel Delivery System Research at a Preclinical Level
A significant area of paclitaxel research focuses on the development of novel drug delivery systems to improve its solubility, stability, and tumor-targeting capabilities. nih.govjohnshopkins.edunih.govmedpath.comunesp.br These systems include nanoparticles, liposomes, and polymer-drug conjugates. nih.govunesp.br Deuterated paclitaxel analogues are valuable tools in the preclinical evaluation of these delivery systems.
By using a labeled version of the drug, researchers can accurately track its release from the delivery vehicle and its distribution to various tissues in animal models. aacrjournals.org This information is critical for optimizing the formulation to maximize drug delivery to the tumor while minimizing exposure to healthy tissues. The development of advanced formulations aims to overcome the limitations of current clinical formulations and enhance the therapeutic index of paclitaxel. nih.govjohnshopkins.edu
Exploration of New Chemical Space for Paclitaxel-Based Probes and Research Tools
The synthesis of modified paclitaxel analogues, including those with isotopic labels, expands the chemical space available for creating novel research tools. nih.gov this compound, with its protected hydroxyl group, can serve as a versatile intermediate in the synthesis of more complex probes. For example, the benzyl (B1604629) group can be selectively removed to allow for the attachment of fluorescent tags, affinity labels, or other reporter groups.
These probes can be used to visualize the subcellular localization of paclitaxel, identify its binding partners beyond tubulin, and investigate its off-target effects. The development of such tools is essential for a more comprehensive understanding of paclitaxel's complex biology and for the discovery of new therapeutic applications. researchgate.net The strategic placement of deuterium (B1214612) atoms can also be explored to create analogues with altered metabolic profiles, potentially leading to drugs with improved pharmacokinetic properties. dovepress.com
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3'-p-O-Benzyl Paclitaxel-d5, and how are structural modifications validated?
- Methodological Answer : Synthesis typically involves deuterium substitution at specific positions (e.g., benzamide group) using deuterated precursors. Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and -NMR) and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation and positional specificity. Chromatographic purity (HPLC/LC-MS) is essential to verify the absence of non-deuterated byproducts .
Q. How is this compound used as an internal standard (IStd) in analytical workflows?
- Methodological Answer : As a deuterated analog, it serves as an IStd for quantifying paclitaxel derivatives in biological matrices. For example, in urine samples, stable isotope dilution UPLC-MS/MS methods are employed, where deuterated analogs compensate for matrix effects. However, in surface samples, signal instability may necessitate alternative IStds (e.g., cyclophosphamide-d4) due to ion suppression or adduct formation .
Q. What analytical challenges arise when characterizing deuterated taxanes like this compound?
- Methodological Answer : Key challenges include:
- Isotopic purity : Ensuring >98% deuterium enrichment via HRMS and isotope ratio analysis.
- Chromatographic resolution : Optimizing HPLC conditions (e.g., C18 columns, gradient elution) to separate deuterated and non-deuterated species.
- MS signal stability : Adjusting ionization parameters (e.g., ESI voltage, desolvation temperature) to mitigate signal variability in complex matrices .
Advanced Research Questions
Q. How can researchers resolve contradictions in MS signal stability of this compound across different matrices?
- Methodological Answer : Discrepancies in signal stability (e.g., surface vs. urine samples) may stem from matrix-dependent ion suppression or deuterium exchange. To address this:
- Matrix-matched calibration : Prepare calibration curves in the same biological matrix to account for interference.
- Ion-pairing agents : Use additives like formic acid or ammonium acetate to stabilize ionization.
- Cross-validation : Compare results with orthogonal methods (e.g., immunoassays) to confirm accuracy .
Q. What experimental designs are optimal for studying the isotope effect of deuterium in this compound on microtubule binding?
- Methodological Answer : To evaluate kinetic isotope effects (KIEs):
- In vitro assays : Use tubulin polymerization assays with deuterated vs. non-deuterated analogs, monitoring polymerization rates via turbidimetry.
- Molecular dynamics (MD) simulations : Compare binding affinities and hydrogen-bonding interactions using force fields optimized for deuterium.
- Metabolic stability studies : Assess deuterium’s impact on hepatic clearance using microsomal incubations .
Q. How can researchers reconcile conflicting data on the metabolic stability of deuterated taxanes in preclinical models?
- Methodological Answer : Variability in metabolic profiles (e.g., CYP450-mediated oxidation) may arise from species-specific enzyme activity. Strategies include:
- Interspecies scaling : Use humanized liver models (e.g., chimeric mice) to predict human pharmacokinetics.
- Stable isotope tracing : Administer -labeled glucose or acetate to track deuterium retention in metabolites via LC-MS metabolomics.
- Dose-ranging studies : Identify non-linear pharmacokinetics due to saturation of metabolic pathways .
Data Interpretation and Conflict Analysis
Q. How should researchers address discrepancies in deuterium retention rates reported across studies?
- Methodological Answer : Discrepancies may arise from differences in:
- Synthetic routes : Compare deuterium sources (e.g., DO vs. deuterated reagents) and reaction conditions.
- Analytical thresholds : Standardize detection limits (e.g., <1% non-deuterated impurity via LC-MS).
- Biological half-life : Conduct longitudinal studies to assess deuterium loss in vivo .
Q. What statistical approaches are recommended for validating isotopic labeling efficiency in this compound?
- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS-DA) to correlate isotopic patterns with biological activity. Additionally:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
